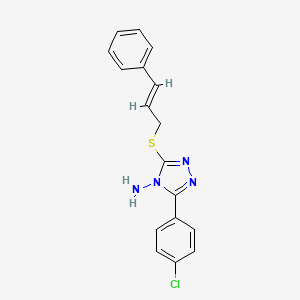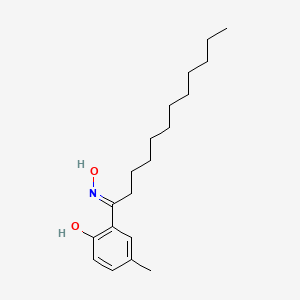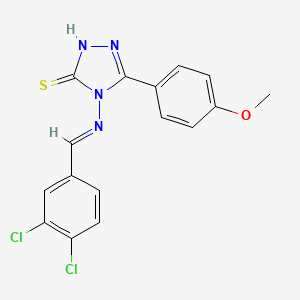
1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid is an organic compound with the molecular formula C14H14O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid typically involves the hydrogenation of fluorene derivatives under specific conditions. One common method includes the catalytic hydrogenation of fluorene-4-carboxylic acid using a palladium catalyst under high pressure and temperature. The reaction conditions are carefully controlled to ensure the selective reduction of the aromatic ring while preserving the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the complete hydrogenation of the aromatic ring.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Reagents such as alcohols, amines, and acyl chlorides are used in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Fully hydrogenated fluorene derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or ligand in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
9H-Fluorene-9-carboxylic acid: A structurally related compound with a carboxylic acid group at the 9-position.
9-Fluorenone-4-carboxylic acid: Another derivative with a ketone group at the 9-position and a carboxylic acid group at the 4-position.
Uniqueness
1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid is unique due to its partially hydrogenated structure, which imparts different chemical and physical properties compared to fully aromatic fluorene derivatives. This uniqueness makes it valuable for specific applications where selective reactivity and stability are required.
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1,4,9,9a-tetrahydrofluorene-4a-carboxylic acid |
InChI |
InChI=1S/C14H14O2/c15-13(16)14-8-4-3-6-11(14)9-10-5-1-2-7-12(10)14/h1-5,7,11H,6,8-9H2,(H,15,16) |
InChI Key |
JVYUXASPSRCULN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2(C1CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)

![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)

![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)

